2-Bromo-2'-methoxyacetophenone

Antibacterial research MurA inhibition Cell wall synthesis

2-Bromo-2'-methoxyacetophenone (CAS 31949-21-0) is a high-purity (≥98%) crystalline solid essential for antibacterial research and heterocyclic pharmacophore synthesis. Its ortho-methoxy substitution confers irreversible MurA inhibition (IC50=0.38μM) and directs regioselective α-bromoketone reactivity, unlike chloro or para isomers. Use for validated bacterial cell wall studies and patented Flaviviridae inhibitor scaffolds.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 31949-21-0
Cat. No. B031171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2'-methoxyacetophenone
CAS31949-21-0
Synonyms1-(2-Methoxyphenyl)-2-bromoethanone;  2-(Bromoacetyl)anisole;  2-Bromo-1-(2-methoxyphenyl)ethanone;  2-Methoxyphenacyl Bromide;  2’-Methoxy-2-bromoacetophenone;  Bromomethyl o-Methoxyphenyl Ketone;  _x000B_o-Methoxyphenacylbromide;  α-Bromo-2-methoxyacetophenone; 
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CBr
InChIInChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3
InChIKeyGKNCPTLOPRDYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2'-methoxyacetophenone (CAS 31949-21-0) | MurA Inhibitor & Pharmaceutical Intermediate for Antiviral Synthesis


2-Bromo-2'-methoxyacetophenone (CAS 31949-21-0, C9H9BrO2, MW 229.07) is a halogenated acetophenone derivative featuring a bromoacetyl group at the ortho-methoxy-substituted phenyl ring [1]. This crystalline solid (mp 43-45°C) is insoluble in water but dissolves readily in common organic solvents . The compound is commercially available at purities of ≥98% and is recognized for two distinct application pathways: (1) direct use as an irreversible MurA enzyme inhibitor (IC50 = 0.38 μM) in antibacterial research [2], and (2) as a reactive α-bromoketone building block in the synthesis of heterocyclic pharmacophores .

2-Bromo-2'-methoxyacetophenone vs. Halogenated Acetophenone Analogs: Procurement Risks of Undifferentiated Substitution


Generic substitution among halogenated acetophenones is inadvisable due to three critical differentiating factors. First, the ortho-methoxy substitution pattern dictates both reactivity and target recognition—2-bromoacetophenone lacks this directing group entirely, precluding participation in ortho-assisted synthetic transformations and abrogating MurA binding [1]. Second, halogen identity governs both synthetic utility and biological activity: the bromo substituent confers irreversible covalent inhibition of MurA (IC50 = 0.38 μM), whereas the chloro analog (2-chloro-2'-methoxyacetophenone, CAS 53688-19-0) demonstrates no documented MurA activity . Third, regiochemistry critically impacts downstream applications: 4'-methoxy isomers yield distinct heterocyclic substitution patterns incompatible with the Flaviviridae inhibitor scaffold specifications described in the patent literature . These non-interchangeable properties necessitate procurement of the exact compound.

Quantitative Comparative Evidence: 2-Bromo-2'-methoxyacetophenone Differentiation from Closest Analogs


MurA Enzyme Inhibition: 2-Bromo-2'-methoxyacetophenone vs. MurA-IN-2 Potency Comparison

2-Bromo-2'-methoxyacetophenone exhibits potent irreversible inhibition of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) in Escherichia coli with an IC50 of 0.38 μM . In contrast, the alternative MurA inhibitor MurA-IN-2 (compound 37, a chloroacetamide fragment) demonstrates an IC50 of 39 μM [1]. This represents a ~103-fold greater potency for 2-bromo-2'-methoxyacetophenone under comparable in vitro enzyme assay conditions. The irreversible covalent inhibition mechanism of 2-bromo-2'-methoxyacetophenone is confirmed by mechanistic studies [2].

Antibacterial research MurA inhibition Cell wall synthesis

Synthetic Yield Optimization: CuBr2-Mediated α-Bromination Protocol Achieving 96% Isolated Yield

2-Bromo-2'-methoxyacetophenone is synthesized via CuBr2-mediated α-bromination of 1-(2-methoxyphenyl)ethanone in CHCl3/EtOAc at 70°C under inert atmosphere, affording an isolated yield of 96% after chromatographic purification (Rf = 0.43, EtOAc:hexane 1:4) [1]. Comparative synthetic routes for unsubstituted 2-bromoacetophenone via bromination of acetophenone report substantially lower yields, typically in the 38-89% range [2]. The classical Buckman procedure yields the target compound at 80%, making the CuBr2 method a 16-percentage-point improvement [3].

Organic synthesis Building block procurement Process chemistry

Crystal Structure Determination: Definitive Stereogeometric Characterization for Structural Biology Applications

The absolute configuration and stereogeometry of 2-bromo-2'-methoxyacetophenone have been unambiguously established via single-crystal X-ray diffraction [1]. Crystal data: monoclinic, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4. The structure was solved by vector search methods and refined to R(1) = 0.053 for 2043 observed reflections [2]. In contrast, no crystal structure has been reported in the peer-reviewed literature for the chloro analog 2-chloro-2'-methoxyacetophenone (CAS 53688-19-0) [3].

Crystallography Structural biology X-ray diffraction

LogP and Solubility Profile: Quantified Lipophilicity for Formulation and ADME Prediction

2-Bromo-2'-methoxyacetophenone has a calculated LogP of 2.41 (or 2.27 depending on algorithm) and is insoluble in water (0.192 mg/mL), but dissolves readily in organic solvents including ethers, alcohols, and ketones . In comparison, the unsubstituted analog 2-bromoacetophenone has a lower LogP (~2.1) [1]. The ortho-methoxy group contributes approximately +0.2 to +0.3 LogP units relative to the unsubstituted parent, a measurable increase in lipophilicity that affects membrane permeability predictions and chromatographic retention behavior.

ADME Lipophilicity Formulation development

Safety and Hazard Classification: GHS Corrosivity Mandates Specialized Handling Protocols

2-Bromo-2'-methoxyacetophenone is classified under GHS with H314 hazard statement (causes severe skin burns and eye damage, Danger category), UN 3261 (corrosive solid, Class 8, PG II), and WGK Germany 3 (highly hazardous to water) [1]. The compound is also lachrymatory and requires storage at 2-8°C [2]. In contrast, 2-chloro-2'-methoxyacetophenone (CAS 53688-19-0) is not classified with the same corrosive hazard profile and lacks UN 3261 classification in available safety data sheets .

Laboratory safety Hazardous material handling Regulatory compliance

Validated Application Scenarios for 2-Bromo-2'-methoxyacetophenone Based on Quantitative Evidence


MurA Tool Compound in Antibacterial Discovery: Sub-Micromolar Covalent Inhibition

2-Bromo-2'-methoxyacetophenone serves as a validated irreversible MurA inhibitor tool compound (IC50 = 0.38 μM) for bacterial cell wall synthesis studies . This application is supported by peer-reviewed mechanistic studies confirming covalent modification of the MurA active site [1]. The ~103-fold potency advantage over MurA-IN-2 (IC50 = 39 μM) makes 2-bromo-2'-methoxyacetophenone the preferred MurA inhibitor for assays requiring sub-micromolar activity in E. coli systems. Use is strictly for research purposes; the compound is not approved for human therapeutic use.

Flaviviridae Inhibitor Synthesis: α-Bromoketone Building Block for Heterocyclic Scaffolds

2-Bromo-2'-methoxyacetophenone is employed as a key α-bromoketone reagent in the synthesis of 3-biphenylimidazo[1,2-a]pyridines and [1,2-b]pyridazines, which are disclosed in patent literature as novel Flaviviridae virus inhibitors . The ortho-methoxy regiochemistry is essential for generating the correct substitution pattern on the final heterocyclic core; use of the 4'-methoxy isomer or unsubstituted 2-bromoacetophenone would yield regioisomeric products not covered by the patent claims.

Crystallography and Structure-Based Drug Design: Validated Molecular Geometry

The availability of high-resolution single-crystal X-ray diffraction data (monoclinic C2, R(1) = 0.053, 2043 reflections) enables 2-bromo-2'-methoxyacetophenone to serve as a crystallographically validated ligand for molecular docking studies and structure-activity relationship (SAR) analyses [2]. Researchers can confidently use these coordinates for computational modeling, whereas the chloro analog lacks any published crystal structure, introducing uncertainty in docking poses and binding mode predictions.

Synthetic Methodology Development: High-Yield α-Bromination Reference Standard

The CuBr2-mediated α-bromination protocol achieving 96% isolated yield establishes 2-bromo-2'-methoxyacetophenone as a benchmark substrate for developing and optimizing new α-halogenation methodologies [3]. The high yield, well-characterized NMR spectra (¹H, ¹³C), and reproducible chromatographic behavior (Rf = 0.43 in EtOAc:hexane 1:4) make this compound an ideal reference standard for training synthetic chemists and validating new bromination procedures.

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